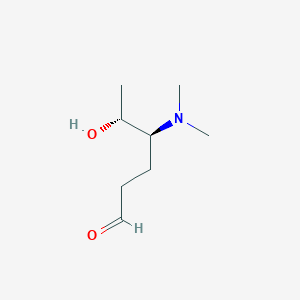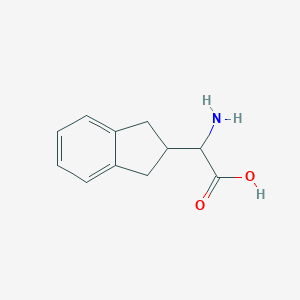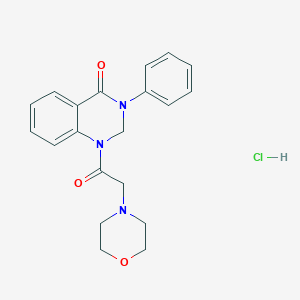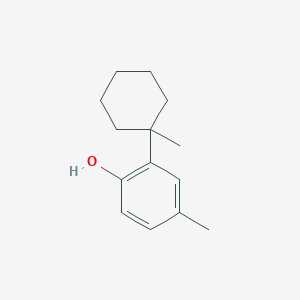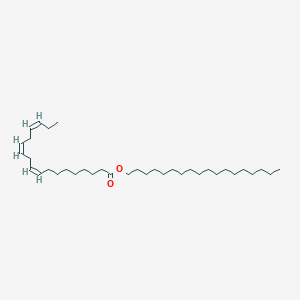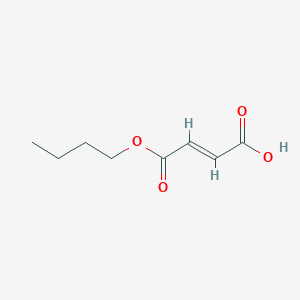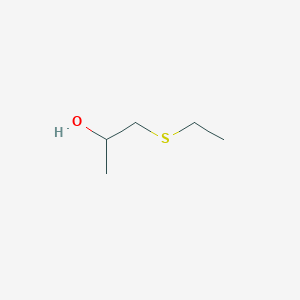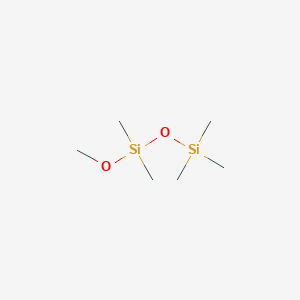
Disiloxane, methoxypentamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disiloxane, methoxypentamethyl- is a chemical compound that is widely used in scientific research due to its unique properties. It is a colorless liquid with a molecular formula of C8H24O2Si2 and a molecular weight of 216.46 g/mol. This compound is primarily used as a solvent and reagent in various laboratory experiments, particularly in the field of organic chemistry.
Wirkmechanismus
Disiloxane, methoxypentamethyl- is primarily used as a solvent and reagent in various laboratory experiments. Its mechanism of action is primarily based on its ability to dissolve and react with organic compounds. As a solvent, it dissolves organic compounds by forming hydrogen bonds with them. As a reagent, it reacts with organic compounds through various mechanisms, including nucleophilic substitution, addition, and elimination reactions.
Biochemische Und Physiologische Effekte
Disiloxane, methoxypentamethyl- has no known biochemical or physiological effects on living organisms. However, it should be handled with care and used in a well-ventilated area as it is flammable and can cause skin and eye irritation.
Vorteile Und Einschränkungen Für Laborexperimente
Disiloxane, methoxypentamethyl- has several advantages for lab experiments. It is a highly polar solvent that can dissolve a wide range of organic compounds. It has a low boiling point, which makes it easy to remove from reaction mixtures. It is also relatively non-toxic and has low viscosity, making it easy to handle and measure accurately.
However, disiloxane, methoxypentamethyl- also has some limitations for lab experiments. It is a flammable liquid that should be handled with care. It is also relatively expensive, which can limit its use in large-scale experiments.
Zukünftige Richtungen
In the future, disiloxane, methoxypentamethyl- may find new applications in various fields of scientific research. Its unique properties, such as its high polarity and low viscosity, make it an ideal solvent for a wide range of organic compounds. Its ability to react with organic compounds through various mechanisms also makes it a valuable reagent in organic synthesis. Further research may lead to the discovery of new applications for this compound, particularly in the field of organic chemistry.
Synthesemethoden
Disiloxane, methoxypentamethyl- is typically synthesized through the reaction of methanol and pentamethyl disiloxane in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the methoxy group of methanol attacks the silicon atom of pentamethyl disiloxane, resulting in the formation of disiloxane, methoxypentamethyl- and methanol as a byproduct.
Wissenschaftliche Forschungsanwendungen
Disiloxane, methoxypentamethyl- finds extensive use in scientific research, particularly in the field of organic chemistry. It is used as a solvent and reagent in various laboratory experiments involving the synthesis of organic compounds. Its unique properties, such as its low boiling point, high polarity, and low viscosity, make it an ideal solvent for a wide range of organic compounds. It is also used as a reagent in various organic reactions, including the synthesis of esters, amides, and ethers.
Eigenschaften
CAS-Nummer |
18156-38-2 |
|---|---|
Produktname |
Disiloxane, methoxypentamethyl- |
Molekularformel |
C6H18O2Si2 |
Molekulargewicht |
178.38 g/mol |
IUPAC-Name |
methoxy-dimethyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C6H18O2Si2/c1-7-10(5,6)8-9(2,3)4/h1-6H3 |
InChI-Schlüssel |
DIBFCVPKSNXGHE-UHFFFAOYSA-N |
SMILES |
CO[Si](C)(C)O[Si](C)(C)C |
Kanonische SMILES |
CO[Si](C)(C)O[Si](C)(C)C |
Andere CAS-Nummern |
18156-38-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





